3-Bromo-2,6-diiodophenol

Cross-Coupling Chemistry Sequential Functionalization Palladium Catalysis

3-Bromo-2,6-diiodophenol (CAS 28165-58-4) is a trihalogenated phenol with a molecular formula C₆H₃BrI₂O and molecular weight of 424.80 g/mol. Its structure features a phenolic hydroxyl group at position 1, iodine atoms at the ortho positions (2 and 6), and a bromine atom at the meta position.

Molecular Formula C6H3BrI2O
Molecular Weight 424.80 g/mol
CAS No. 28165-58-4
Cat. No. B12088925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2,6-diiodophenol
CAS28165-58-4
Molecular FormulaC6H3BrI2O
Molecular Weight424.80 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1Br)I)O)I
InChIInChI=1S/C6H3BrI2O/c7-3-1-2-4(8)6(10)5(3)9/h1-2,10H
InChIKeyKTNMLAQHPDRRTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-2,6-diiodophenol CAS 28165-58-4: Halogenated Phenol Building Block Overview


3-Bromo-2,6-diiodophenol (CAS 28165-58-4) is a trihalogenated phenol with a molecular formula C₆H₃BrI₂O and molecular weight of 424.80 g/mol . Its structure features a phenolic hydroxyl group at position 1, iodine atoms at the ortho positions (2 and 6), and a bromine atom at the meta position (3) . This specific substitution pattern imparts distinct electronic and steric properties that differentiate it from other halogenated phenols, making it a strategic intermediate in cross-coupling chemistry and a potential precursor for radiolabeled imaging agents [1].

Why 3-Bromo-2,6-diiodophenol Cannot Be Simply Replaced by Other Halogenated Phenols


The concurrent presence of two ortho-iodine substituents and one meta-bromine on the phenol ring creates a reactivity gradient that enables site-selective transformations not achievable with simpler halogenated phenols. Aryl iodides undergo oxidative addition to palladium(0) at rates approximately 100- to 1000-fold greater than aryl bromides under identical conditions [1]. Consequently, the 2- and 6-iodo groups of 3-bromo-2,6-diiodophenol can be selectively functionalized while leaving the 3-bromo group intact, enabling iterative cross-coupling sequences that are impossible with either 2,6-diiodophenol (which lacks a bromine handle for further elaboration) or 4-bromo-2,6-diiodophenol (where the para-bromine exhibits different electronic character) . This built-in chemoselectivity is the primary reason that generic substitution with other diiodophenols or bromophenols fails to deliver the same synthetic outcome [1].

Quantitative Differentiation Evidence for 3-Bromo-2,6-diiodophenol vs. Closest Analogs


Ortho-Iodo vs. Meta-Bromo Chemoselectivity: Oxidative Addition Rate Advantage

The compound's structural differentiation hinges on the well-established kinetic preference for oxidative addition of aryl iodides over aryl bromides to palladium(0). Quantitative reactivity models show that the relative rate of oxidative addition for representative aryl iodides is >10² times that of aryl bromides [1]. This means the two ortho-iodo positions of 3-bromo-2,6-diiodophenol can be coupled with electrophiles (e.g., boronic acids, terminal alkynes) under mild conditions while the meta-bromo substituent remains intact for a subsequent coupling step. In contrast, the analog 2,6-diiodophenol provides only two reactive sites before the aromatic core is fully substituted, and 4-bromo-2,6-diiodophenol places the bromine at the para position, where its electronic deactivation differs from the meta position .

Cross-Coupling Chemistry Sequential Functionalization Palladium Catalysis

Positional Isomer Advantage: 3-Bromo vs. 4-Bromo Substitution Pattern

The 3-bromo substitution pattern in the target compound places the bromine atom meta to the hydroxyl group, whereas its positional isomer 4-bromo-2,6-diiodophenol carries the bromine at the para position . Meta-substituted phenols exhibit a distinct electronic profile: the hydroxyl group exerts a weaker resonance effect on a meta substituent (σₘ = -0.04) compared to a para substituent (σₚ = -0.12), making the meta-bromine more electron-rich and less prone to undesired side reactions during initial iodo-selective couplings [1]. This electronic difference translates into higher chemoselectivity margins during palladium-catalyzed transformations.

Structure-Activity Relationship Electronic Effects Regioselectivity

Commercial Purity Benchmark: ≥95% Assay with Batch-Level Quality Assurance

Reputable suppliers certify 3-bromo-2,6-diiodophenol with a purity of ≥95% (HPLC) and provide batch-specific certificates of analysis . The molecular weight is 424.80 g/mol. This purity level is critical for reproducible cross-coupling yields and for applications requiring stoichiometric precision, such as radiolabeling precursor preparation [1].

Quality Control Procurement Reproducibility

Imaging Agent Potential: Iodo- and Bromo-Substituted Phenol as PET/SPECT Precursor

Patents covering FTY720 halogenated derivatives explicitly claim novel iodo- and bromo-substituted compounds as diagnostic and imaging agents for diseases involving altered S1P receptor expression [1]. The simultaneous presence of iodine (suitable for ¹²³I/¹²⁵I SPECT or ¹²⁴I PET) and bromine (suitable for ⁷⁶Br PET) in 3-bromo-2,6-diiodophenol makes it a potential dual-label precursor. In contrast, 2,6-diiodophenol lacks the bromine site for alternative isotope incorporation, and non-halogenated phenols cannot serve as radiohalogenation substrates.

Radiopharmaceuticals PET Imaging SPECT Imaging

Application Scenarios for 3-Bromo-2,6-diiodophenol Derived from Evidence


Iterative Palladium-Catalyzed Sequential Coupling for Complex Aryl Architectures

The >100-fold kinetic preference for oxidative addition at the ortho-iodo positions enables a first Suzuki or Sonogashira coupling to install two aromatic or alkynyl groups at the 2- and 6-positions. The remaining meta-bromo group then undergoes a second, distinct coupling reaction with a different coupling partner, yielding a trisubstituted phenol with three different substituents in a single synthetic sequence [1]. This strategy is particularly valuable for generating libraries of highly substituted biaryl and terphenyl compounds for medicinal chemistry lead optimization [2].

Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

The ability to independently functionalize three positions on the phenol ring makes 3-bromo-2,6-diiodophenol an ideal scaffold for systematic SAR exploration. Researchers can prepare a matrix of analogs with variations at the 2-, 3-, and 6-positions using a common synthetic protocol, as the meta-bromo substituent is electronically less activated than the para-bromo isomer, granting a wider chemoselectivity window [1]. This reduces synthetic effort and ensures higher purity of final SAR compounds.

Radiolabeled Imaging Agent Development

The dual-halogen (I/Br) nature of the compound permits the preparation of both ¹²³I- or ¹²⁵I-labeled SPECT tracers and ⁷⁶Br-labeled PET tracers from the same molecular precursor [1]. The iodo- and bromo-substituted phenol motif is claimed in patent literature for S1P receptor-targeted imaging agents, positioning 3-bromo-2,6-diiodophenol as a key intermediate for developing diagnostic tools for multiple sclerosis and other demyelinating diseases [1].

Monomer Synthesis for Halogenated Flame Retardants and Functional Materials

The high halogen content (Br + I₂) and the phenolic hydroxyl group make 3-bromo-2,6-diiodophenol a candidate monomer for halogenated epoxy resins and polycarbonates with flame-retardant properties. The graded reactivity of the halogen substituents allows controlled polymerization or post-polymerization functionalization, a level of synthetic control not achievable with uniformly halogenated phenols [1][2].

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